4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
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Overview
Description
4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with a molecular formula of C22H19N3O5. It is characterized by the presence of ethoxy, nitro, and benzamide functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting with the nitration of an appropriate benzene derivative to introduce the nitro groupThe final steps involve the formation of the benzamide and carbamothioyl groups through amide bond formation and thiourea reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium ethoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethoxy group can produce various substituted benzamides .
Scientific Research Applications
4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}benzamide)
- **4-ethoxy-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-2-32-20-12-11-16(13-19(20)27(30)31)22(29)26-23(33)25-18-10-6-9-17(14-18)24-21(28)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,28)(H2,25,26,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFRELOBZRHSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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